molecular formula C16H13N5O3 B2672680 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034227-25-1

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2672680
CAS No.: 2034227-25-1
M. Wt: 323.312
InChI Key: CUSHYWFJEAVMBT-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that features a unique combination of a pyridine ring, a triazole ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.

    Attachment of the Pyridine Ring: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a series of electrophilic aromatic substitution reactions, starting from catechol and involving protective group strategies to ensure selective functionalization.

    Coupling to Form the Final Compound: The final step involves coupling the triazole-pyridine intermediate with the benzo[d][1,3]dioxole derivative using amide bond formation techniques, typically employing coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow chemistry techniques to enhance reaction efficiency and yield. Automation and advanced purification methods such as high-performance liquid chromatography (HPLC) would be employed to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicine, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new materials with unique electronic and optical properties. Its structural features make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes. The pyridine and benzo[d][1,3]dioxole moieties contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
  • N-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its combined structural features, which confer unique biological activity and chemical reactivity. The presence of both the triazole and benzo[d][1,3]dioxole rings enhances its ability to interact with a broader range of biological targets, making it a more versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(11-1-2-14-15(7-11)24-10-23-14)18-8-12-9-21(20-19-12)13-3-5-17-6-4-13/h1-7,9H,8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSHYWFJEAVMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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